molecular formula C7H5N3O2 B1592572 2-Cyano-4-methyl-5-nitropyridine CAS No. 267875-30-9

2-Cyano-4-methyl-5-nitropyridine

Cat. No. B1592572
CAS RN: 267875-30-9
M. Wt: 163.13 g/mol
InChI Key: BATZHWWYNGQYHC-UHFFFAOYSA-N
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Description

“2-Cyano-4-methyl-5-nitropyridine” is a chemical compound with the CAS Number: 267875-30-9 . It has a molecular weight of 163.14 and its IUPAC name is 4-methyl-5-nitro-2-pyridinecarbonitrile .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Cyano-4-methyl-5-nitropyridine” include a molecular weight of 163.14 , and it is a solid at room temperature .

Scientific Research Applications

Chemical Synthesis Studies

2-Cyano-4-methyl-5-nitropyridine may be used in chemical synthesis studies . It can serve as a useful synthetic intermediate , which means it can be used to produce a variety of other chemical compounds.

Production of Nitropyridines

Nitropyridines, including 2-Cyano-4-methyl-5-nitropyridine, can be produced through the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent . This reaction mechanism involves a [1,5] sigmatropic shift, which is not an electrophilic aromatic substitution .

Synthesis of Imidazopyridines

From 4-aminopyridine, imidazopyridines have been synthesized . These compounds have a wide range of applications, including use in pharmaceuticals and as ligands in coordination chemistry.

Production of 2-Substituted-5-Nitropyridines

From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitropyridines has been synthesized .

Substitution with Ammonia and Amines

3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group . This process affords a series of 4-substituted-2-alkylamino-5-nitropyridines .

Applications in Electronics

Pyridine-based materials, including 2-Cyano-4-methyl-5-nitropyridine, serve a wide range of applications in electronics . They can be used in semiconductors, photovoltaic cells, optical data carriers, optical switching, and organic light-emitting diodes (OLEDs) .

Safety and Hazards

The safety information for “2-Cyano-4-methyl-5-nitropyridine” includes the following hazard statements: H302-H315-H319-H332-H335 . The precautionary statements include P261-P280-P305+P351+P338 .

properties

IUPAC Name

4-methyl-5-nitropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c1-5-2-6(3-8)9-4-7(5)10(11)12/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATZHWWYNGQYHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629481
Record name 4-Methyl-5-nitropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

267875-30-9
Record name 4-Methyl-5-nitropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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